molecular formula C7H10S B073865 3-Propylthiophene CAS No. 1518-75-8

3-Propylthiophene

Cat. No. B073865
CAS RN: 1518-75-8
M. Wt: 126.22 g/mol
InChI Key: QZNFRMXKQCIPQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves various chemical reactions, aiming at introducing functional groups that modulate their properties. For instance, polythiophenes with electron-withdrawing groups attached at the 3-position have been synthesized using the Ullmann reaction, illustrating the modification of thiophene molecules to achieve desired functionalities and properties (Pomerantz et al., 1995).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as 3-Propylthiophene, significantly influences their optical, electronic, and physical properties. For example, the X-ray structure of certain bithiophene derivatives reveals noncoplanar anti conformations influenced by intermolecular interactions, highlighting the impact of molecular structure on the material's properties (Barbarella et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of properties. For example, the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene through photoinduced electrocyclization–dehydrogenation reactions of tetra(3-thienyl)ethene showcases the chemical versatility of thiophene derivatives and their potential for creating materials with efficient charge-carrier transport properties (Yamamoto et al., 2013).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, thermal stability, and morphology, are crucial for their applications. The synthesis of polythiophene derivatives bearing 3,4-diaryl substituents demonstrates the effect of side chains on solubility and optical properties, which are essential for their use in optoelectronic devices (Saini & Jacob, 2011).

Chemical Properties Analysis

The chemical properties of 3-Propylthiophene and similar compounds, such as their electrochemical behavior and conductivity, are key to their functionality in electronic applications. Polythiophene derivatives with simple conjugated side chains have been shown to exhibit comparable hole mobility to more widely investigated materials, highlighting their potential in polymer solar cells and field-effect transistors (Huang et al., 2008).

Scientific Research Applications

  • Electronic Structure and Conductivity : 3-Propylthiophene derivatives, like other polythiophenes, have attracted interest for their high conductivities and excellent solubility properties. Studies have investigated their geometric and electronic structures, which are crucial for understanding and improving their conductive properties (Thémans, André, & Brédas, 1987).

  • Morphology and Crystalline Transition : Research has delved into the morphology of polythiophene derivatives at different crystalline polymorphs. The transition between various forms and the resulting changes in morphology significantly impact their electrical properties (Lu, Li, & Yang, 2008).

  • Solar Cell Applications : Polythiophene nanowires, including derivatives like poly(3-butylthiophene), have been used to construct highly efficient solar cells. Their unique morphology contributes to improved field-effect hole mobilities and power conversion efficiency (Xin, Kim, & Jenekhe, 2008).

  • Electrochromic Devices : Polythiophene derivatives have been synthesized and applied in electrochromic devices. The studies include the synthesis of specific derivatives and analysis of their electrochromic performance, demonstrating potential applications in smart windows or displays (Nicho, Hu, López-Mata, & Escalante, 2004).

  • Organic Field-Effect Transistors : Alkylthio side chains have been introduced to polythiophene derivatives to enhance their charge transport properties in organic field-effect transistors (OFETs). This research is significant for the development of flexible, high-performance electronic devices (Lin et al., 2021).

  • Photocatalytic Degradation Applications : Polythiophene nanocomposites have shown promising applications in photocatalytic degradation. The combination with metal oxides extends the absorption range, enhancing the photocatalytic activity under various light irradiations (Ansari, Khan, Ansari, & Cho, 2015).

Safety And Hazards

3-Propylthiophene is classified as a Category 3 flammable liquid. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept cool .

Future Directions

Thiophene-based conjugated polymers, including 3-Propylthiophene, have shown a wide variety of applications including agrochemical and pharmaceutical fields. They have also contributed massively to the growth of chemistry materials, showing promising developments towards new technologies in electronics . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-propylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-2-3-7-4-5-8-6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNFRMXKQCIPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333884
Record name 3-Propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylthiophene

CAS RN

1518-75-8
Record name 3-Propylthiophene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylthiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propylthiophene
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Record name 3-Propylthiophene
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Record name 3-PROPYLTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
B Thémans, JM André, JL Brédas - Synthetic Metals, 1987 - Elsevier
We present a theoretical investigation of the geometric and electronic structures of some derivatives of polythiophene, namely poly-3-methylthiophene, poly-3-ethylthiophene, poly-3-…
Number of citations: 57 www.sciencedirect.com
VI Khvostenko, II Furlei - Theoretical and Experimental Chemistry, 1971 - Springer
… The figures for 3-methylthiophene and 3-propylthiophene were 55.57 and 66.5%. The … with 3-methylthiophene or 2-propylthiophene with 3-propylthiophene. The proportion of S- ions …
Number of citations: 1 link.springer.com
KJ Ihn, J Moulton, P Smith - Journal of Polymer Science Part B …, 1993 - Wiley Online Library
… Scanning electron micrograph of a criticalpoint-dried gel of poly( 3-propylthiophene). Note the fibrillar morphology of the polymer. The volume fraction of PBPT in the original solution in …
Number of citations: 393 onlinelibrary.wiley.com
T Kawai, T Kuwabara, S Wang… - Japanese journal of …, 1990 - iopscience.iop.org
… The large reduction current of poly(3propylthiophene) shown in Fig. 2 was attributable to the … The conducting polymers having large a D, value such as poly(3-propylthiophene) are …
Number of citations: 40 iopscience.iop.org
AA Zirka, RS Sagitullin, RM Masagutov… - Reaction Kinetics and …, 1984 - Springer
It has been established that the liquid-phase hydrogenation of thiophene and its alkyl derivatives in the presence of metallic or sulfurized palladium catalysts provides preparative yields …
Number of citations: 9 link.springer.com
Y Miki, M Toba, Y Yoshimura - Journal of the Japan Petroleum …, 2008 - jstage.jst.go.jp
… dimethylthiophene, 3-propylthiophene, 2,3,5-trimethylMethods to separate sulfur species using metal ions are thiophene, 3-butylthiophene, 3-pentylthiophene and 3-hexylthiophene; …
Number of citations: 13 www.jstage.jst.go.jp
K Weiss, A Michel, K Sattler - … Chemistry: Well-Defined Initiator Systems for …, 2003 - Springer
The Schrock Type tungsten (VI) carbyne complexCBUO) 3W= CtBu catalyzes the Acyclic Diyne Methasesis Condensation (ADIMET) ofconjugated and nonconjugated diynes. …
Number of citations: 3 link.springer.com
许昀 - 中国炼油与石油化工, 2019 - chinarefining.com
The HY, Hβ, HZSM-5, and SAPO-11 zeolites were investigated in the alkylation reaction of thiophene and olefins. As a result, some sulfur-containing impurities could be converted to …
Number of citations: 1 www.chinarefining.com
A Baggioli, S V. Meille, G Raos, R Po… - … Journal of Quantum …, 2013 - Wiley Online Library
… Potential energy curves as a function of α have been computed at the MP2 level for 3-propylthiophene and 3-hexylthiophene and they are shown in Figure 3. As can be seen, two …
Number of citations: 32 onlinelibrary.wiley.com
Y Zhang, M Liu, M Liu, L Zhao, J Gao, C Xu… - Separation and …, 2021 - Elsevier
The thioether and mercaptan components (over 50–100 mg/kg) of fluid catalytic cracking (FCC) naphtha must be removed to satisfy the rigorous sulfur content standard of the vehicle …
Number of citations: 6 www.sciencedirect.com

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